molecular formula C23H27N5O2 B6130412 1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide

1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide

Cat. No. B6130412
M. Wt: 405.5 g/mol
InChI Key: SFJNAFDYUUTANJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide, also known as IPPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. IPPP is a proline derivative that exhibits promising biological activities, making it a valuable target for drug discovery.

Mechanism of Action

The mechanism of action of 1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide is not fully understood. However, it is believed to act through the inhibition of certain enzymes and receptors in the body. 1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide has also been shown to modulate the activity of certain receptors, such as the N-methyl-D-aspartate receptor (NMDAR), which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide also exhibits a range of biological activities, making it a valuable tool for drug discovery and development. However, there are also limitations to the use of 1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide in lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not well characterized.

Future Directions

There are several future directions for the study of 1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide. One potential direction is the development of 1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide-based drugs for the treatment of inflammation, pain, and cancer. Another potential direction is the investigation of 1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide's effects on other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of 1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide and its potential side effects.

Synthesis Methods

The synthesis of 1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide involves the reaction of a proline derivative with an isopropyl pyrazole and a pyridine derivative. The reaction is carried out in the presence of a coupling agent and a base. The resulting product is purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer activities. 1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

properties

IUPAC Name

1-[(1-propan-2-ylpyrazol-4-yl)methyl]-N-(2-pyridin-3-yloxyphenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2/c1-17(2)28-16-18(13-25-28)15-27-12-6-9-21(27)23(29)26-20-8-3-4-10-22(20)30-19-7-5-11-24-14-19/h3-5,7-8,10-11,13-14,16-17,21H,6,9,12,15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJNAFDYUUTANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)CN2CCCC2C(=O)NC3=CC=CC=C3OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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